3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
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Overview
Description
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of thionyl chloride or sulfur oxychloride as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such
Properties
Molecular Formula |
C7H7Cl2N3 |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H |
InChI Key |
LZICUGMKJHFLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CCl.Cl |
Origin of Product |
United States |
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